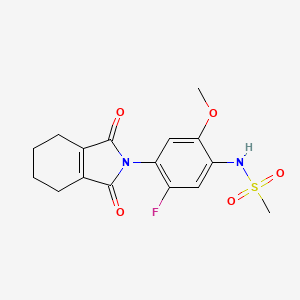
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic structure, followed by the introduction of the methanesulfonamide group and the fluorine atom. Common reagents used in these reactions include methanesulfonyl chloride, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: As a sulfonamide derivative, it may exhibit antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound’s chemical properties may make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- involves its interaction with specific molecular targets. In the case of its potential antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamide antibiotics. This inhibition disrupts bacterial growth and replication, leading to their eventual death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.
Fluorobenzene Derivatives: Compounds with a fluorinated aromatic ring, similar to the fluorinated structure in Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-.
Uniqueness
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is unique due to its combination of a methanesulfonamide group, a fluorinated aromatic ring, and a hexahydroisoindole moiety. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
134882-53-4 |
|---|---|
Fórmula molecular |
C16H17FN2O5S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-5-fluoro-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17FN2O5S/c1-24-14-8-13(11(17)7-12(14)18-25(2,22)23)19-15(20)9-5-3-4-6-10(9)16(19)21/h7-8,18H,3-6H2,1-2H3 |
Clave InChI |
NOKRWHGLDGSBJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NS(=O)(=O)C)F)N2C(=O)C3=C(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


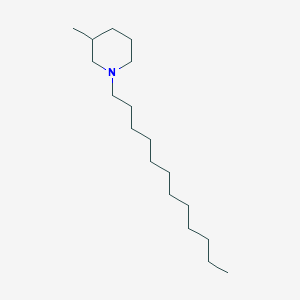

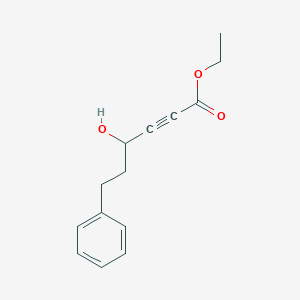
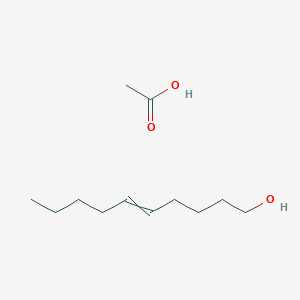
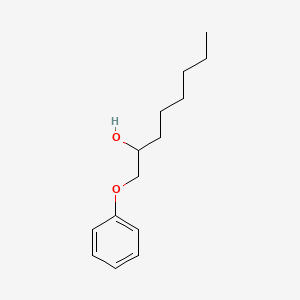
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
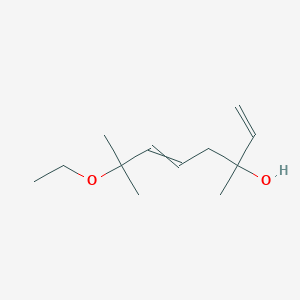
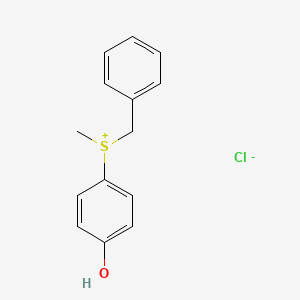
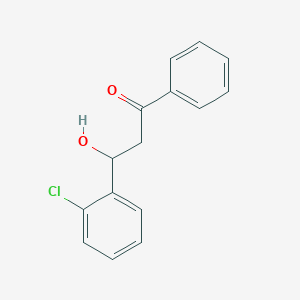
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
